molecular formula C8H5ClF3N3 B11875899 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11875899
M. Wt: 235.59 g/mol
InChI Key: XDFJWTKZGSQHCZ-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 8th position. Triazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .

Properties

Molecular Formula

C8H5ClF3N3

Molecular Weight

235.59 g/mol

IUPAC Name

7-chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H5ClF3N3/c1-4-13-14-7-6(8(10,11)12)5(9)2-3-15(4)7/h2-3H,1H3

InChI Key

XDFJWTKZGSQHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl

Origin of Product

United States

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